molecular formula C5H9FO2 B1403745 2-(3-Fluorooxetan-3-YL)ethanol CAS No. 1123786-79-7

2-(3-Fluorooxetan-3-YL)ethanol

Cat. No. B1403745
M. Wt: 120.12 g/mol
InChI Key: UBXQNBYHOSKHKT-UHFFFAOYSA-N
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Description

“2-(3-Fluorooxetan-3-YL)ethanol” is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.122 Da .


Synthesis Analysis

The synthesis of “2-(3-Fluorooxetan-3-YL)ethanol” could potentially involve a retrosynthetic analysis approach . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorooxetan-3-YL)ethanol” consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The compound has a monoisotopic mass of 120.058655 Da .

Scientific Research Applications

  • Fluorescent Probes and Sensors : A study by Fang et al. (2014) explored a rhodamine-azacrown derivative for detecting Al3+ and Fe3+ ions in solutions. This compound demonstrates solvent-dependent binding modes and could potentially be applied in the development of selective sensors for metal ions (Fang et al., 2014).

  • Cytotoxic and Antioxidant Evaluation : Research by Iosr et al. (2015) involved synthesizing new heterocyclic moieties and evaluating their cytotoxic and antioxidant activities. This study highlights the potential application of these compounds in developing treatments or studying biological processes (Iosr, Kolanpaka, & Gade, 2015).

  • Selective Fluorescent Sensor for Living Cells : Banerjee et al. (2012) developed a highly selective fluorescent sensor for Al(3+) in physiological pH, which could sense Al(3+) bound to cells through fluorescence microscopy. This kind of sensor has significant implications for biological and medical imaging (Banerjee et al., 2012).

  • Hydrogen Production and Fuel Cell Applications : Sun et al. (2008) investigated catalytic steam reforming of ethanol–water mixtures over modified Ni/Y2O3 catalysts, which could be crucial for hydrogen production in fuel cells, particularly in small, portable applications (Sun et al., 2008).

  • Antimicrobial Activities : Mannam et al. (2020) designed and synthesized a series of urea/thiourea derivatives that exhibited moderate to excellent antimicrobial activities against various bacterial and fungal strains. This research can contribute to the development of new antimicrobial agents (Mannam et al., 2020).

  • Protecting Group for Carboxylic Acids : Elladiou and Patrickios (2012) showed that 2-(pyridin-2-yl)ethanol can serve as a protective group for carboxylic acids in polymer chemistry, which has potential applications in the synthesis of various polymer-based materials (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-(3-fluorooxetan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-5(1-2-7)3-8-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQNBYHOSKHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorooxetan-3-YL)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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